molecular formula C14H18N2O B1403147 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1334536-88-7

7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Cat. No.: B1403147
CAS No.: 1334536-88-7
M. Wt: 230.31 g/mol
InChI Key: DGBWUOGTMKZEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1-oxo-2,7-diazaspiro[35]nonane is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a benzyl group, a diazaspiro core, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[35]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The ketone group in 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various benzyl-substituted spirocyclic compounds.

Scientific Research Applications

7-Benzyl-1-oxo-2,7-diazaspiro[3

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

    7-Benzyl-1,7-diazaspiro[3.5]nonane: Similar structure but lacks the ketone group.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the spiro ring, altering its chemical properties.

    Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional carboxylate group, providing different reactivity.

Uniqueness: 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is unique due to its specific combination of a benzyl group, a diazaspiro core, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWUOGTMKZEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-L pressure bottle, equipped with a thermocouple and H2 inlet/outlet, was charged with Raney®-nickel (7.0 g). The Raney®-nickel was washed with methanol (3×, slurry and decant supernatant) and a solution of 7-benzyl-2-benzyloxy-2,7-diaza-spiro[3.5]nonan-1-one from Example 7C (28.3 g, 0.084 mol) in methanol (280 mL) was added. The reaction was placed on a Parr shaker and agitated overnight at 50° C. under an atmosphere of H2 (40 psi). The catalyst was removed by filtration and rinsed with methanol. The solution of product with benzyl alcohol was concentrated in vacuo. The benzyl alcohol was removed by azeotropic distillation, twice adding water (250 mL) and concentrating in vacuo. 2-Propanol was used to chase the water, twice adding 2-propanol (250 mL) and concentrating in vacuo to an oil. Heptane (500 mL) was added and the product was allowed to crystallize. After concentrating in vacuo to a final volume of 100 mL, the product was collected by filtration and washed with heptane (25 mL). Drying in a vacuum oven at 40° C. under a flow of N2 afforded the titled compound as a solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.75-1.84 (m, 2H) 1.98-2.08 (m, 2 H) 2.19-2.31 (m, 2 H) 2.71-2.83 (m, 2 H) 3.13 (s, 2 H) 3.50 (s, 2 H) 5.69 (s, 1 H) 7.21-7.38 (m, 5 H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-benzyl-2-benzyloxy-2,7-diaza-spiro[3.5]nonan-1-one
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 3
Reactant of Route 3
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 5
Reactant of Route 5
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 6
Reactant of Route 6
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.